molecular formula C12H10BrNO3S2 B440869 (5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 352694-18-9

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B440869
CAS No.: 352694-18-9
M. Wt: 360.3g/mol
InChI Key: FHXHFVSXLQIMCW-WTKPLQERSA-N
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Description

(5Z)-5-(5-Bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 352694-18-9) is a synthetic organic compound belonging to the class of rhodanine derivatives. With a molecular formula of C12H10BrNO3S2 and a molecular weight of 360.25 g/mol, this compound features a benzylidene moiety substituted with bromo and dimethoxy groups attached to the core rhodanine (2-thioxothiazolidin-4-one) structure . The core rhodanine scaffold is a 5-membered heterocycle known for its diverse biological activities and is a common structure in medicinal chemistry research . This compound is of significant interest in pharmacological and biochemical research, particularly in the study of novel tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin production, and its inhibitors are investigated for potential applications in treating hyperpigmentation disorders . Structurally similar (Z)-benzylidene-2-thioxothiazolidin-4-one analogs have demonstrated potent anti-melanogenic effects by competitively inhibiting tyrosinase activity, both in enzyme assays and in cellular models using B16F10 melanoma cells . These analogs have been shown to suppress cellular tyrosinase activity and melanin production more effectively than kojic acid, a well-known natural tyrosinase inhibitor, without significant cytotoxicity . Researchers can utilize this compound as a key intermediate or reference standard in the design and synthesis of novel therapeutic agents targeting enzymatic pathways. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(5Z)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S2/c1-16-8-5-7(13)3-6(10(8)17-2)4-9-11(15)14-12(18)19-9/h3-5H,1-2H3,(H,14,15,18)/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXHFVSXLQIMCW-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=C2C(=O)NC(=S)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C\2/C(=O)NC(=S)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Systems : Ethanol or methanol are preferred for their ability to dissolve both aromatic aldehydes and rhodanine derivatives while facilitating byproduct removal. Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but may require neutralization steps to prevent side reactions.

  • Catalysts : Piperidine or acetic acid (1–5 mol%) are commonly used to catalyze the condensation. Acetic acid also protonates the intermediate enol, favoring Z-isomer formation.

  • Temperature and Time : Conventional heating at 80–100°C for 4–6 hours yields 70–85% product. Microwave-assisted synthesis (300 W, 120°C) reduces reaction time to 20–40 minutes with comparable yields.

Table 1: Comparative Analysis of Synthetic Conditions

ParameterConventional HeatingMicrowave Irradiation
Temperature (°C)80–100120
Time4–6 hours20–40 minutes
Yield (%)70–8575–88
Isomeric Purity (Z)>90%>95%

Critical Intermediate: 5-Bromo-2,3-dimethoxybenzaldehyde

The availability of 5-bromo-2,3-dimethoxybenzaldehyde is pivotal. While commercial sources exist, laboratory-scale synthesis involves:

  • Bromination of 2,3-Dimethoxybenzaldehyde : Electrophilic substitution using Br₂ in acetic acid at 0–5°C introduces bromine at the 5-position. Excess bromine leads to di-substitution, necessitating precise stoichiometry (1:1 molar ratio).

  • Purification : Recrystallization from ethanol-water (3:1) yields 92–95% pure aldehyde (m.p. 102–104°C).

Stereochemical Control and Byproduct Mitigation

The Z-geometry of the benzylidene group is thermodynamically favored due to conjugation with the thioxo group. Key strategies to minimize E-isomer formation include:

  • Anhydrous Conditions : Moisture promotes keto-enol tautomerism, leading to E-isomerization.

  • Acidic pH : Protonation of the enolate intermediate stabilizes the Z-configuration.

  • Short Reaction Times : Prolonged heating (>6 hours) increases E-isomer content by 10–15%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) eluent removes unreacted aldehyde and E-isomer.

  • Recrystallization : Ethanol or ethyl acetate yields needle-like crystals (m.p. 232–234°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, CH=S), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 1240 cm⁻¹ (C=S).

Scalability and Industrial Considerations

For large-scale production (>1 kg), continuous flow reactors enhance heat transfer and reduce reaction times. Key adjustments include:

  • Solvent Recycling : Ethanol recovery via distillation lowers costs.

  • Catalyst Immobilization : Silica-supported piperidine minimizes waste and simplifies product isolation.

Challenges and Limitations

  • Bromine Stability : The 5-bromo substituent is susceptible to nucleophilic displacement under basic conditions, necessitating pH control during synthesis.

  • Stereochemical Drift : Storage above 25°C gradually increases E-isomer content (2–3% per month).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or primary amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinones, depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, such as enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or disrupt cellular processes in cancer cells, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Substituents on Benzylidene Synthesis Method Key Features Reference
Target compound 5-Bromo-2,3-dimethoxy Knoevenagel condensation High lipophilicity (predicted)
(5Z)-5-(4-Bromobenzylidene) derivative 4-Bromo Conventional condensation PET inhibition (IC₅₀: 3.0 µM)
Compound 3g 2,3-Dihydrobenzofuran-5-yl Microwave-assisted Antitumor (IC₅₀: 6–8 µM)
(5Z)-5-(4-Hydroxybenzylidene) derivative 4-Hydroxy Microwave-assisted DYRK1A inhibition (IC₅₀: 0.028 µM)

Antitumor Activity

  • Compound 3g () demonstrates potent activity against colorectal cancer cells (HCT 116: IC₅₀ = 6 µM), attributed to the planar dihydrobenzofuran group enhancing DNA intercalation or kinase inhibition.

Kinase Inhibition

  • (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound 3e, ) is a nanomolar DYRK1A inhibitor (IC₅₀ = 0.028 µM), where the 4-hydroxy group facilitates hydrogen bonding with kinase active sites.
  • The target compound’s 2,3-dimethoxy groups may hinder hydrogen bonding but increase membrane permeability due to higher lipophilicity .

Physicochemical Properties

  • Crystallography : Analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () confirm Z-configuration via X-ray diffraction, critical for maintaining planar geometry and bioactivity .

Challenges and Opportunities

While the target compound’s exact biological profile remains uncharacterized, SAR trends suggest its 5-bromo-2,3-dimethoxy substitution could balance lipophilicity and electronic effects for dual kinase/antitumor activity. Further studies should prioritize synthesizing this compound and evaluating its inhibition of DYRK1A or CDK5/p25, targets implicated in neurological and oncological disorders .

Biological Activity

(5Z)-5-(5-bromo-2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound’s structure can be described as follows:

  • IUPAC Name : (5Z)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • CAS Number : 352694-18-9
  • Molecular Formula : C12H12BrN2O2S
  • Molecular Weight : 333.20 g/mol

Biological Activities

The biological activities of this compound are primarily derived from the general properties of thiazolidin-4-one derivatives. Research indicates that these compounds exhibit a variety of pharmacological effects:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For example, similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, including lung carcinoma (NCI-H292) and colorectal adenocarcinoma (Caco2) with IC50 values often below 10 μM .

CompoundCell LineIC50 (μM)Mechanism of Action
5NCI-H2921.26Induction of apoptosis
3gCaco2<10Cell cycle arrest and apoptosis

2. Antioxidant Activity

Thiazolidin-4-one derivatives have been reported to exhibit significant antioxidant activity. The presence of electron-withdrawing groups enhances this property, making these compounds potential candidates for oxidative stress-related disorders .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidin-4-one derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and may serve as therapeutic agents in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural modifications. Substituents on the benzylidene moiety play a crucial role in modulating activity:

  • Bromine Substituent : Enhances cytotoxicity against cancer cells.
  • Methoxy Groups : Contribute to increased lipophilicity and bioavailability.

Case Study 1: Cytotoxicity Against Lung Cancer Cells

A study investigated the effects of a thiazolidinone compound similar to this compound on NCI-H292 cells. The compound exhibited an IC50 value of 1.26 μg/mL, indicating potent cytotoxic effects through apoptotic pathways .

Case Study 2: Antioxidant Potential

In another investigation, several thiazolidinone derivatives were tested for their radical scavenging ability using the DPPH assay. The results indicated that modifications at the 5-position significantly enhanced antioxidant activity compared to standard controls like vitamin C .

Q & A

Q. Are there documented safety hazards (e.g., genotoxicity) associated with this compound?

  • Methodology :
  • Ames test : Assess mutagenicity in Salmonella strains TA98/TA100. Negative results (≤ 2-fold revertants) indicate low risk .
  • MSDS protocols : Follow ALADDIN guidelines for handling brominated compounds (e.g., PPE, fume hoods) .

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